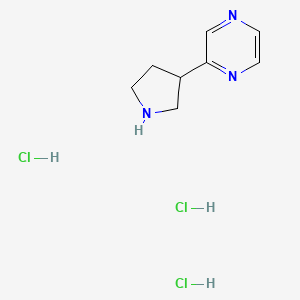

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a biochemical compound with the molecular formula C₈H₁₁N₃•3HCl and a molecular weight of 258.58. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride typically involves the reaction of pyrazine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrazine core in 2-(pyrrolidin-3-yl)pyrazine trihydrochloride exhibits electron-deficient aromaticity, making it susceptible to nucleophilic substitution. Chlorinated pyrazine derivatives (e.g., 2,3-dichloropyrazine) are common precursors for such reactions.

Key Findings from Literature:

-

Halogen Replacement: Chlorine atoms on pyrazine rings can be displaced by azides (NaN₃/DMSO at 70°C) or amines (e.g., pyrrolidine derivatives) to form substituted pyrazines .

-

Copper-Catalyzed Click Chemistry: Alkynyl pyrazines (e.g., 2-chloro-3-ethynylpyrazine) react with azides via CuAAC (CuI, t-BuOH/H₂O, 80°C) to generate triazole-linked conjugates .

Example Reaction Pathway:

Amide and Carboxamide Formation

The secondary amine in the pyrrolidine moiety and pyrazine’s nitrogen atoms enable carboxamide synthesis via coupling reactions.

Key Findings:

-

Coupling Agents: Pyrazine-2-carboxamide derivatives are synthesized using HATU or EDCI with DIPEA in DMF .

-

Biological Relevance: Amide-linked pyrazines (e.g., 12i in ) show enhanced antiviral activity compared to ester-linked analogs.

Example Reaction:

| Starting Material | Reagents | Conditions | Product | IC₅₀ (SARS-CoV-2) | Source |

|---|---|---|---|---|---|

| 2-Pyrrolidinylpyrazine | Pyridine-3-carboxylic acid, HATU, DIPEA | DMF, RT, 24h | N-(Pyridin-3-yl)pyrazine-2-carboxamide | 0.3638 mM |

Cyclization and Heterocycle Fusion

The compound’s structure allows for intramolecular cyclization to form fused heterocycles, a strategy used in drug discovery.

Key Findings:

-

Thermolytic Cyclization: Azide-functionalized pyrazines undergo cyclization at 165°C in o-dichlorobenzene to form tetrazapentalenes .

-

Triazole Fusion: CuAAC-derived triazoles can cyclize under basic or thermal conditions to yield bicyclic systems (e.g., triazolopyrazines) .

Example Pathway:

| Intermediate | Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 2-Azido-3-pyrrolidinylpyrazine | 165°C, o-dichlorobenzene | Triazolo[1,5-a]pyrazine derivative | 20–75% | Antiviral agents |

Salt Metathesis and Protonation Effects

As a trihydrochloride salt, the compound’s reactivity is influenced by its ionic form.

Key Findings:

-

Anion Exchange: Chloride ions can be replaced with other anions (e.g., PF₆⁻ or BF₄⁻) in polar solvents like MeOH/H₂O .

-

pH-Dependent Reactivity: Deprotonation of the pyrrolidine nitrogen (pKa ~10) enables nucleophilic reactions under basic conditions .

Oxidation and Reduction

Oxidation:

-

The pyrrolidine ring can oxidize to pyrrolidinone using TBHP or mCPBA .

-

Pyrazine N-oxides form under strong oxidizing conditions (e.g., H₂O₂/AcOH) .

Reduction:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazine ring:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact with specific molecular targets, modulating enzyme activity and receptor signaling pathways, which are vital for drug efficacy in treating conditions such as depression and anxiety .

Case Study: Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular signaling pathways associated with cell survival, suggesting its potential use in developing neuroprotective drugs.

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is extensively used in neuroscience to explore neurotransmitter systems. It aids researchers in understanding brain functions and developing treatments for mental health conditions by influencing neurotransmitter activity .

Mechanism of Action

The interaction of this compound with specific receptors can lead to altered physiological responses, making it a valuable tool in studying psychiatric disorders.

Agrochemical Formulations

Enhancing Efficacy of Pesticides and Herbicides

In agrochemical applications, this compound is utilized to improve the effectiveness of pesticides and herbicides. Its unique chemical properties contribute to increased crop yields by enhancing the performance of agricultural chemicals .

Material Science

Development of Novel Materials

The compound finds applications in material science for developing new materials with enhanced properties such as thermal stability and electrical conductivity. These materials are beneficial for various applications, including electronics and coatings .

Analytical Chemistry

Standard in Analytical Techniques

this compound is employed as a standard in various analytical methods. Its use facilitates the accurate quantification of related substances in complex mixtures, which is essential for research and quality control processes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Neuroprotective | Protective effects on neuronal cells | |

| Antioxidant | Reduces oxidative stress in cellular models |

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.

Pyrazine: A nitrogen-containing heterocycle with various applications in chemistry and biology.

Pyrrolizine: Known for its use in medicinal chemistry and drug development.

Uniqueness

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is unique due to its specific combination of the pyrrolidine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Actividad Biológica

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a compound of significant interest in biochemical research due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C₈H₁₁N₃•3HCl

- Molecular Weight : 258.58 g/mol

- IUPAC Name : 2-pyrrolidin-3-ylpyrazine trihydrochloride

This compound is primarily utilized in proteomics and medicinal chemistry, where it acts as a building block for synthesizing more complex molecules. Its unique structural features contribute to various biological activities, making it a valuable compound in research settings.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of neurotransmitter systems, indicating potential implications for drug development targeting neurological disorders.

Key Mechanisms:

- Enzyme Interaction : The compound binds to specific sites on enzymes, influencing their catalytic activity.

- Receptor Modulation : It may affect receptor signaling pathways, leading to altered physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

- Neuroprotective Effects : Investigations into its effects on neuronal cells have shown promise in protecting against neurodegenerative processes.

- Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Neuroprotective | Protective effects on neuronal cells | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions. The mechanism was linked to the modulation of intracellular signaling pathways associated with cell survival.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and structural features that impart distinct biological activities compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-(pyrrolidin-2-yl)-pyrazine dihydrochloride | C₉H₁₃N₃·2HCl | Contains a methyl group; potential variations in activity |

| 2-(Pyrrolidin-3-yloxy)-pyrazine hydrochloride | C₈H₁₂ClN₃O | Features an ether linkage; different solubility properties |

| 2-Pyrrolidin-3-yl-pyrazine trihydrochloride | C₈H₁₄Cl₃N₃ | Contains three hydrochlorides; affects stability and reactivity |

Propiedades

IUPAC Name |

2-pyrrolidin-3-ylpyrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.3ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;;/h3-4,6-7,9H,1-2,5H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKOYWXWDKNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CN=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.